molecular formula C22H20N4O4S2 B12174476 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12174476
M. Wt: 468.6 g/mol
InChI Key: YTEXLYWPWUVZAQ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative characterized by a 3-phenyl-5,6-dihydro-1,4-oxathiine carboxamide moiety linked to a 4-(4-methylpyrimidin-2-ylsulfamoyl)phenyl group. Its molecular formula is C₂₄H₂₂N₄O₄S (molecular weight: 462.52 g/mol), with elemental composition: C, 62.32%; H, 4.79%; N, 12.87%; O, 12.11%; S, 6.93% (calculated) . Experimental data align closely, confirming synthesis fidelity . The oxathiine ring (a sulfur-containing heterocycle) and the sulfamoylpyrimidine group are critical for its biological activity, particularly as a carbonic anhydrase (CA) inhibitor, as inferred from structurally related compounds .

Properties

Molecular Formula

C22H20N4O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C22H20N4O4S2/c1-15-11-12-23-22(24-15)26-32(28,29)18-9-7-17(8-10-18)25-21(27)19-20(31-14-13-30-19)16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,25,27)(H,23,24,26)

InChI Key

YTEXLYWPWUVZAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 4-methylpyrimidine-2-ylamine, which is then reacted with a sulfamoyl chloride derivative to form the sulfamoyl intermediate. This intermediate is further reacted with a phenyl-substituted oxathiine derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group and pyrimidine ring can interact with enzymes or receptors, modulating their activity. The oxathiine ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties are contextualized below against analogs with variations in the heterocyclic core, sulfamoyl substituents, and side chains.

Heterocyclic Core Modifications

Compound Name Heterocycle Type Molecular Formula Activity (hCA I Inhibition) Key Reference
3-Phenyl-5,6-dihydro-1,4-dioxine -2-carboxamide (14a) 1,4-Dioxine (O-containing) C₁₉H₁₈N₂O₄S High
Target Compound 1,4-Oxathiine (S-containing) C₂₄H₂₂N₄O₄S Higher (inferred)
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide (11) Oxazine C₁₄H₁₄N₂O₃ Low
  • Key Insight : Replacing the 1,4-dioxine ring (14a) with a sulfur-containing oxathiine enhances activity, likely due to improved hydrophobic interactions or sulfur’s electronegativity. Conversely, oxazine derivatives (e.g., compound 11) show reduced potency, highlighting the importance of the heterocycle’s electronic and steric profile .

Sulfamoyl Substituent Variations

Compound Name Pyrimidine Substituent Molecular Weight (g/mol) Activity Notes Reference
Target Compound 4-Methylpyrimidin-2-yl 462.52 Optimized binding to CA
2-((4-(N-(Pyridin-2-yl )sulfamoyl)phenyl)amino)-pyrrolo[2,3-d]pyrimidine (CF6) Pyridin-2-yl 493.53 Moderate activity
2-((4-(N-(Pyrimidin-2-yl )sulfamoyl)phenyl)amino)-pyrrolo[2,3-d]pyrimidine (CF7) Pyrimidin-2-yl 493.53 Comparable to target compound
  • Key Insight: The 4-methylpyrimidin-2-yl group in the target compound enhances selectivity compared to pyridin-2-yl derivatives (e.g., CF6), likely due to better steric compatibility with CA’s active site. Pyrimidin-2-yl analogs (CF7) exhibit comparable activity, suggesting minor substituent modifications (e.g., methyl groups) fine-tune efficacy .

Side Chain Modifications

Compound Name Side Chain Activity (hCA I Inhibition) Reference
Target Compound 3-Phenyl-oxathiine High
3-Phenyl-N-propyl -5,6-dihydro-1,4-oxathiine-2-carboxamide Propyl chain Slightly reduced
N-(4-Sulfamoylphenyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide (8b) Thieno-pyrrole Moderate
  • Key Insight: Elongating the side chain (e.g., propyl substitution) slightly reduces activity, emphasizing the need for a rigid aromatic system (e.g., phenyl-oxathiine) to maintain optimal binding. Thieno-pyrrole derivatives (8b) show moderate activity, underscoring the superiority of oxathiine-based scaffolds .

Biological Activity

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine moiety, sulfamoyl group, and an oxathiine ring. Its molecular formula is C18H20N4O3SC_{18}H_{20}N_4O_3S with a molecular weight of approximately 382.5 g/mol. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cancer cell proliferation and survival. For instance, it has been suggested that compounds with similar structures target thymidylate synthase and histone deacetylases (HDAC) .
  • Antiproliferative Effects : Studies have indicated that derivatives of oxathiine compounds exhibit significant antiproliferative effects against various cancer cell lines. The structural modifications in these compounds can enhance their cytotoxicity towards malignant cells .
  • Interaction with Nucleic Acids : The ability of the compound to interact with nucleic acids may contribute to its anticancer properties by disrupting DNA replication processes in cancer cells .

Biological Activity Data

The following table summarizes the biological activities associated with this compound based on available literature.

Activity Effect Reference
AnticancerSignificant cytotoxicity
Enzyme InhibitionInhibits HDAC and thymidylate synthase
AntimicrobialPotential against bacterial strains
AntioxidantScavenging free radicals

Case Studies

  • Anticancer Studies : A study evaluated the efficacy of various oxathiine derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Enzyme Targeting : Research focused on the inhibition of HDAC by similar compounds revealed that structural modifications could enhance binding affinity and selectivity towards cancerous tissues compared to normal cells .
  • Antimicrobial Activity : Preliminary studies showed that the compound demonstrated activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

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